(3R,4R)-4-Propylpyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-Propylpyrrolidin-3-ol is a chiral compound belonging to the class of pyrrolidines It is characterized by the presence of a propyl group at the fourth position and a hydroxyl group at the third position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Propylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can react with the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is obtained.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Propylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(3R,4R)-4-Propylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Propylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound has a hydroxymethyl group instead of a propyl group.
(3R,4R)-4-(pyrrolidin-1-ylcarbonyl)-1-(quinoxalin-2-ylcarbonyl)pyrrolidin-3-amine: This compound has different substituents on the pyrrolidine ring
Uniqueness
(3R,4R)-4-Propylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R,4R)-4-propylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
PYJRWXOAVMGHNR-RQJHMYQMSA-N |
Isomeric SMILES |
CCC[C@@H]1CNC[C@@H]1O |
Canonical SMILES |
CCCC1CNCC1O |
Origin of Product |
United States |
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